BenchChemオンラインストアへようこそ!

Odorranain-NR

Antimicrobial peptide Disulfide bond topology Structure-activity relationship

Odorranain-NR is a 23-residue cyclic antimicrobial peptide (AMP) isolated from skin secretions of the diskless odorous frog, Odorrana grahami, with the sequence GLLSGILGAGKHIVCGLTGCAKA. It is classified as a novel AMP family member, although it shares sequence similarity with the nigrocin family of amphibian AMPs.

Molecular Formula
Molecular Weight
Cat. No. B1577246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdorranain-NR
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odorranain-NR Procurement Baseline: Compound Class, Physicochemical Identity, and In-Class Positioning


Odorranain-NR is a 23-residue cyclic antimicrobial peptide (AMP) isolated from skin secretions of the diskless odorous frog, Odorrana grahami, with the sequence GLLSGILGAGKHIVCGLTGCAKA [1]. It is classified as a novel AMP family member, although it shares sequence similarity with the nigrocin family of amphibian AMPs [1]. The peptide has a molecular mass of 2139.6 Da, a net charge of +3 at physiological pH, a Boman index of 25.46 kcal/mol, and a hydrophobicity of 1.039 [2]. A defining structural feature is the unusual intramolecular disulfide-bridged hexapeptide segment formed by Cys15–Cys20, which differs from the heptapeptide disulfide loop characteristic of nigrocins [1]. Odorranain-NR is not active against Escherichia coli ATCC 25922 (MIC >100 µg/mL), distinguishing it from many broad-spectrum amphibian AMPs [1][2].

Why Nigrocin-Class or Odorranain-Family Analogs Cannot Substitute for Odorranain-NR in Targeted Applications


Odorranain-NR cannot be interchanged with its closest structural relatives—nigrocins (e.g., Nigrocin-OG5) or other Odorranain-family peptides (e.g., Odorranain-HP)—without fundamentally altering experimental outcomes. These peptides differ in three critical procurement-relevant dimensions: disulfide-bond topology (a hexapeptide vs. heptapeptide loop constraining the C-terminal region), Gram-negative activity spectrum (complete absence of anti-E. coli activity in Odorranain-NR vs. potent activity in analogs), and hemolytic safety margin (negligible hemolysis at 100 µg/mL for Odorranain-NR vs. near-complete hemolysis at 50 µg/mL for Nigrocin-OG5) [1][2]. Substituting Odorranain-NR with Nigrocin-OG5 in any application requiring low mammalian cytotoxicity would introduce confounded results due to severe hemolytic activity, while substituting with Odorranain-HP would alter the Gram-selectivity profile and introduce anti-Helicobacter pylori activity absent in Odorranain-NR [3]. These non-interchangeable profiles make compound-specific procurement essential.

Odorranain-NR Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Decisions


Disulfide-Bridge Topology: Hexapeptide Loop in Odorranain-NR vs. Heptapeptide Loop in Nigrocins

Odorranain-NR possesses an intramolecular disulfide-bridged hexapeptide segment (Cys15–Cys20) that constrains a 6-residue loop, whereas nigrocins, including Nigrocin-OG5, contain a disulfide-bridged heptapeptide segment (Cys15–Cys21) constraining a 7-residue loop [1][2]. This topological difference is accompanied by a distinct C-terminal tripeptide fragment (-AKA in Odorranain-NR vs. -GLC in Nigrocin-OG5), resulting in a 23-residue mature peptide for Odorranain-NR compared to 21 residues for Nigrocin-OG5 [1][2]. The structural divergence was confirmed by cDNA cloning revealing that three different cDNAs encode two Odorranain-NR precursors but only one mature peptide, indicating a unique post-translational processing pathway [1].

Antimicrobial peptide Disulfide bond topology Structure-activity relationship

Gram-Negative Selectivity: Absence of Anti-E. coli Activity in Odorranain-NR vs. Potent Activity in Nigrocin-OG5 and Odorranain-HP

Odorranain-NR exhibits no inhibitory activity against Escherichia coli ATCC 25922 (MIC >100 µg/mL), a distinctive selectivity profile among Odorrana grahami-derived AMPs [1]. In contrast, the structurally related Nigrocin-OG5 shows potent anti-E. coli activity with an MIC of 9.37 µg/mL, and Odorranain-HP demonstrates an MIC of 30 µg/mL against the same strain [2][3]. Odorranain-NR retains strong activity against Gram-positive Staphylococcus aureus ATCC 2592 (MIC = 9.38 µg/mL) and the yeast Candida albicans ATCC 2002 (MIC = 18.75 µg/mL), as well as activity against Bacillus dysenteriae (MIC = 37.50 µg/mL), confirming that the lack of anti-E. coli activity is a specific Gram-negative selectivity feature rather than a general loss of antimicrobial function [1][4].

Antimicrobial susceptibility Gram-negative selectivity Escherichia coli

Hemolytic Safety Profile: Negligible Hemolysis for Odorranain-NR vs. Near-Complete Hemolysis for Nigrocin-OG5

Odorranain-NR demonstrates negligible hemolytic activity against rabbit red blood cells even at a peptide concentration of 100 µg/mL [1]. In marked contrast, Nigrocin-OG5 induces red cell hemolysis (RCH) of 87.2 ± 2.6% at only 50 µg/mL—a half-maximal testing concentration relative to the Odorranain-NR hemolysis assay [2]. This represents a fundamental safety divergence: Nigrocin-OG5 is highly hemolytic at concentrations well below those at which Odorranain-NR remains non-hemolytic. The hemolytic activity of Odorranain-HP has also been reported, with RCH of 21.6 ± 7.3%, further differentiating the three peptides along the hemolysis spectrum [3].

Hemolytic activity Therapeutic index Mammalian cytotoxicity

Anti-Staphylococcal Potency Advantage: Odorranain-NR vs. Nigrocin-OG5 with Concomitant Safety Benefit

Odorranain-NR inhibits Staphylococcus aureus ATCC 2592 with an MIC of 9.38 µg/mL, which is 2-fold more potent than Nigrocin-OG5 (MIC = 18.75 µg/mL against S. aureus) [1][2]. When this potency advantage is considered together with the differential hemolytic profile (negligible hemolysis at 100 µg/mL for Odorranain-NR vs. 87.2% hemolysis at 50 µg/mL for Nigrocin-OG5), the combined potency-safety profile of Odorranain-NR for anti-staphylococcal applications is substantially more favorable than that of the closest structural analog [1][2]. Against Bacillus dysenteriae, Odorranain-NR has an MIC of 37.50 µg/mL [1].

Staphylococcus aureus MIC comparison Therapeutic window

Microbe-Dependent Multi-Mechanism Antimicrobial Action Observed by TEM

Transmission electron microscopy (TEM) analysis revealed that Odorranain-NR exerts its antimicrobial functions by different mechanisms depending on the target microorganism [1]. This microbe-dependent mechanistic versatility—where the peptide may employ distinct membrane-disrupting or intracellular-targeting strategies against different pathogens—contrasts with many classical amphibian AMPs that operate through a single predominant mechanism (e.g., barrel-stave pore formation). Other Odorrana grahami AMPs, such as Odorranain-HP, have been reported to exert antimicrobial capability against specific pathogens like Helicobacter pylori through unique targeting mechanisms not shared with Odorranain-NR [2]. The mechanistic divergence observed by TEM complements the selectivity profile of Odorranain-NR, particularly its inability to target E. coli while remaining active against Gram-positive bacteria and fungi [1].

Antimicrobial mechanism Transmission electron microscopy Membrane disruption

Beta-Sheet Conformational Propensity as a Membrane-Interaction Indicator

Circular dichroism (CD) spectroscopy reveals that Odorranain-NR adopts a predominantly beta-sheet conformation whose content is modulated by the membrane-mimetic environment [1]. In Tris-HCl buffer with SDS (a bacterial membrane-mimetic), beta-sheet content reaches 79.2% with only 1.3% beta-turn; in Tris-HCl alone, beta-sheet decreases to 57.1% and beta-turn increases to 10.5%; in pure water, beta-sheet content drops further to 39.8% [1]. This pronounced conformational shift (>39 percentage points between SDS and water) indicates strong membrane-induced structural ordering. For comparison, Nigrocin-OG5, which shares the N-terminal GLLSGILGAGK motif but differs in the C-terminal disulfide-constrained region, lacks publicly reported CD data under comparable conditions [2], making Odorranain-NR's quantitative conformational dataset uniquely informative for structure-guided procurement.

Circular dichroism Beta-sheet content Peptide conformation

Odorranain-NR Optimal Application Scenarios: Evidence-Driven Use Cases for Scientific and Industrial Procurement


Gram-Positive Selective Antibacterial Research Using a Disulfide-Constrained Scaffold

Odorranain-NR is uniquely suited for Gram-positive-selective antibacterial studies where E. coli activity must be excluded. Its MIC of 9.38 µg/mL against S. aureus ATCC 2592, combined with complete absence of anti-E. coli ATCC 25922 activity (MIC >100 µg/mL), provides a built-in selectivity filter that is not available with Nigrocin-OG5 (E. coli MIC = 9.37 µg/mL) or Odorranain-HP (E. coli MIC = 30 µg/mL) [1][2]. This selectivity makes Odorranain-NR an ideal tool compound for studying Gram-positive-specific membrane targeting mechanisms without confounding Gram-negative activity, and for developing microbiome-sparing antimicrobial strategies where commensal Enterobacteriaceae should be preserved.

Low-Hemolysis Positive Control for AMP Safety Profiling and Therapeutic Index Calculation

In AMP drug discovery pipelines requiring quantitative safety benchmarking, Odorranain-NR serves as a low-hemolysis reference standard. Its negligible hemolytic activity at 100 µg/mL contrasts sharply with the 87.2 ± 2.6% hemolysis induced by Nigrocin-OG5 at 50 µg/mL [1][2]. When combined with its S. aureus MIC of 9.38 µg/mL, researchers can calculate a preliminary selectivity ratio exceeding 10.7-fold (hemolytic safety concentration/MIC), substantially wider than the estimated ≤2.7-fold ratio for Nigrocin-OG5 based on available data. This makes Odorranain-NR a preferred positive control or reference compound when screening novel AMP candidates for favorable therapeutic indices.

Disulfide-Constrained Beta-Sheet Peptide Engineering and Structure-Activity Relationship Studies

The unusual intramolecular disulfide-bridged hexapeptide segment (Cys15–Cys20) of Odorranain-NR represents a novel disulfide topology distinct from the heptapeptide loop of nigrocins, offering a unique template for disulfide-constrained peptide engineering [1]. The quantitatively characterized beta-sheet conformational behavior—79.2% beta-sheet in SDS, 57.1% in Tris-HCl, and 39.8% in water—provides a robust baseline dataset for studying how targeted sequence modifications (e.g., loop size alteration, residue substitution) affect membrane-induced conformational ordering [2]. Odorranain-NR is therefore the appropriate starting scaffold for structure-activity relationship (SAR) studies focused on optimizing beta-sheet AMPs, where Nigrocin-OG5 cannot substitute due to its different loop topology and the absence of comparable CD characterization data.

Antifungal Lead Optimization with Favorable Safety Margin Against Candida albicans

Odorranain-NR inhibits Candida albicans ATCC 2002 with an MIC of 18.75 µg/mL while maintaining negligible hemolytic activity at 100 µg/mL, yielding a >5.3-fold safety window between antifungal concentration and hemolytic threshold [1]. Although Nigrocin-OG5 is more potent against C. albicans (MIC = 4.68 µg/mL), its severe hemolytic liability (87.2% at 50 µg/mL) essentially negates any potency advantage for applications requiring mammalian cell compatibility [2]. For antifungal lead optimization programs where selectivity over mammalian cells is a critical go/no-go criterion, Odorranain-NR offers a demonstrably superior safety margin, making it the more suitable starting point for medicinal chemistry campaigns aimed at developing selective antifungal AMPs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Odorranain-NR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.